molecular formula C16H15NO4 B2438832 6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde CAS No. 1955548-26-1

6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Cat. No. B2438832
CAS RN: 1955548-26-1
M. Wt: 285.299
InChI Key: PWZWHKMIMNBOKQ-UHFFFAOYSA-N
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Description

The “6-Methoxypyridin-3-yl” is a common fragment in many organic compounds. It consists of a pyridine ring, which is a six-membered ring with two non-adjacent nitrogen atoms, substituted with a methoxy group at the 6th position .


Molecular Structure Analysis

The molecular structure of “6-Methoxypyridin-3-yl” compounds generally consists of a pyridine ring attached to a methoxy group. The exact structure of “6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde” would also include a 1,5-benzodioxepine ring and an aldehyde group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “6-Methoxypyridin-3-yl” compounds, properties like molecular weight, purity, and physical form (e.g., liquid) can be determined .

Scientific Research Applications

Antiproliferative Activities

  • Cancer Research: Compounds related to benzodioxepine derivatives have been synthesized and shown to exhibit antiproliferative activities. For instance, certain benzodioxepin compounds demonstrated significant inhibition of MCF-7 breast cancer cell growth (Saniger et al., 2003).

Liquid Crystalline Behavior

  • Material Science: Studies on similar compounds with methoxypyridine moieties have revealed their potential as liquid crystalline materials. These compounds, characterized by their specific molecular structures, exhibit distinct liquid crystalline phases, indicating their potential in material science applications (Ahipa et al., 2014).

Synthesis Methods

  • Chemical Synthesis: Research has been conducted on efficient synthesis methods for compounds with methoxypyridine and benzodioxepine structures. These methods are crucial for producing these compounds for various research and industrial applications (Hirokawa et al., 2000).

Biological Properties

  • Biological Activity: Studies have also been focused on the synthesis of related compounds and evaluating their biological activities. For example, certain derivatives have shown potential antibacterial and cytotoxic activities, indicating their applicability in biomedical research (Noviany et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Without specific information on the biological activity of “6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde”, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For “6-Methoxypyridin-3-yl” compounds, some safety information is available, including hazard statements and precautionary statements .

properties

IUPAC Name

6-(6-methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-15-4-3-12(9-17-15)13-7-11(10-18)8-14-16(13)21-6-2-5-20-14/h3-4,7-10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZWHKMIMNBOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=C3C(=CC(=C2)C=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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